N-(3-chloro-2-methylphenyl)-N'-[2-(2-chlorophenyl)ethyl]ethanediamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-N’-[2-(2-chlorophenyl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of two aromatic rings substituted with chlorine atoms and a diamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-[2-(2-chlorophenyl)ethyl]ethanediamide typically involves the reaction of 3-chloro-2-methylaniline with 2-(2-chlorophenyl)ethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions and may require a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-[2-(2-chlorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[2-(2-chlorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-[2-(2-chlorophenyl)ethyl]ethanediamide
- N-(2-methylphenyl)-N’-[2-(2-chlorophenyl)ethyl]ethanediamide
- N-(3-chloro-2-methylphenyl)-N’-[2-(2-methylphenyl)ethyl]ethanediamide
Uniqueness
N-(3-chloro-2-methylphenyl)-N’-[2-(2-chlorophenyl)ethyl]ethanediamide is unique due to the specific substitution pattern on the aromatic rings and the presence of the diamide linkage. These structural features contribute to its distinct chemical and biological properties, making it a compound of interest for further study.
Properties
Molecular Formula |
C17H16Cl2N2O2 |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(2-chlorophenyl)ethyl]oxamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11-13(18)7-4-8-15(11)21-17(23)16(22)20-10-9-12-5-2-3-6-14(12)19/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
RAXVVSYDLYFTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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